1-[4-(Dibromomethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dibromomethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9Br2O It is a derivative of acetophenone, where the para position of the phenyl ring is substituted with a dibromomethyl group
Preparation Methods
The synthesis of 1-[4-(Dibromomethyl)phenyl]ethan-1-one typically involves the bromination of 4’-methylacetophenone. The process can be summarized as follows:
Starting Material: 4’-methylacetophenone.
Bromination: The methyl group at the para position is brominated using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure selective bromination, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(Dibromomethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Dibromomethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(Dibromomethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(Dibromomethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Bromomethyl)phenyl]ethan-1-one: This compound has a single bromine atom instead of two, leading to different reactivity and applications.
1-[4-(Chloromethyl)phenyl]ethan-1-one: The presence of a chlorine atom instead of bromine results in different chemical properties and uses.
1-[4-(Methyl)phenyl]ethan-1-one: The absence of halogen atoms makes this compound less reactive in certain types of chemical reactions.
Properties
CAS No. |
877378-15-9 |
---|---|
Molecular Formula |
C9H8Br2O |
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1-[4-(dibromomethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8Br2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3 |
InChI Key |
AYUFNZXFFSNUST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.